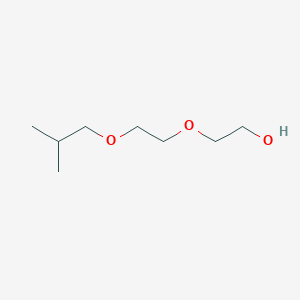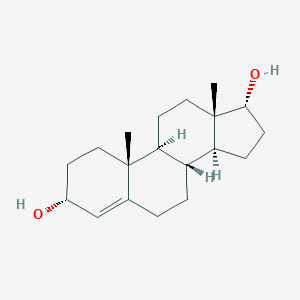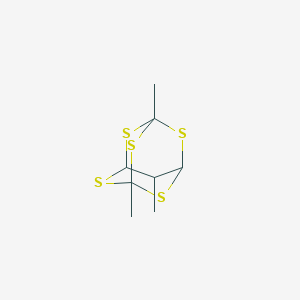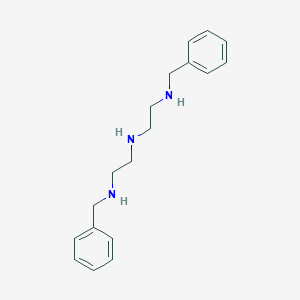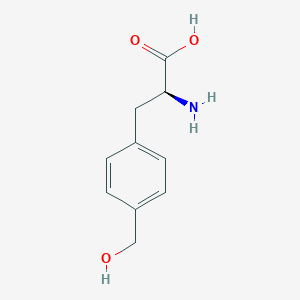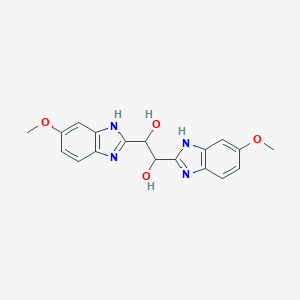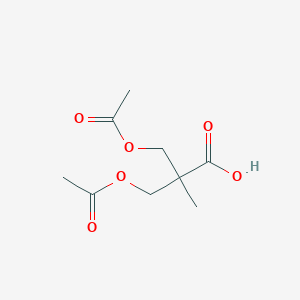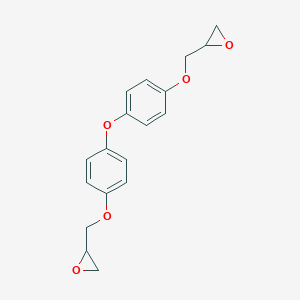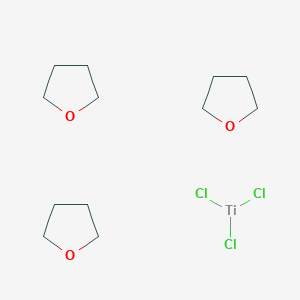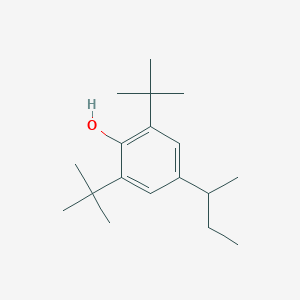
4-sec-Butyl-2,6-di-tert-butylphenol
概要
説明
The compound 4-sec-Butyl-2,6-di-tert-butylphenol is a phenolic derivative that has been synthesized and studied for various applications. It is structurally related to other phenolic compounds that have been investigated for their biological activities and chemical properties. For instance, 2,4-di-tert-butylphenol has been identified as a bioactive compound with antifungal and antioxidant properties . Similarly, 2,6-di-tert-butyl-4-methylphenol is known as a processing stabilizer for polyolefins and has been studied for its transformation mechanism .
Synthesis Analysis
The synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol has been achieved from 4-(sec-butyl)phenol and isobutene using sulfuric resin as a catalyst. The optimal conditions for the reaction include a catalyst mass fraction of 3-5%, a molar ratio of 1:2 (4-(sec-butyl)phenol to isobutene), a reaction temperature of 90-100°C, a reaction pressure of 0.15-0.2 MPa, and a reaction time of 4 hours. Under these conditions, the selectivity was more than 95%, and the product was obtained with a purity of more than 97.5% and a yield of more than 95% .
Molecular Structure Analysis
The molecular structure of related phenolic compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a zwitterionic Zn(II) complex with a ligand similar to 4-sec-Butyl-2,6-di-tert-butylphenol was determined by X-ray diffraction, revealing a distorted tetrahedral coordination of the metal . Additionally, the single crystal X-ray structure of a phenolic compound with a dihydroisoxazolyl group was solved, providing insights into the molecular arrangement .
Chemical Reactions Analysis
Phenolic compounds undergo various chemical reactions, including transformations during stabilization processes. For instance, 2,6-di-tert-butyl-4-methylphenol is transformed into phenoxyl radicals and undergoes CC coupling reactions, leading to a variety of products including quinone and quinonemethide compounds . The electrochemical oxidation of phenolic compounds has also been studied, revealing the formation of phenoxonium ions and subsequent products .
Physical and Chemical Properties Analysis
Phenolic compounds like 4-sec-Butyl-2,6-di-tert-butylphenol exhibit significant antioxidant properties. For example, 4-methyl-2,6-di-tert-butylphenol protects lipids from autoxidation during chromatography and storage . The bioactivities of these compounds are often associated with their ability to act as stabilizers and antioxidants, which is crucial for their potential applications in various industries .
科学的研究の応用
Synthesis Techniques : A study by Yong (2012) details the synthesis of 4-(Sec-butyl)-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene, using sulfuric resin as a catalyst. This process achieves a product with over 95% selectivity and purity of more than 97.5%, highlighting its efficiency in producing high-quality 4-sec-Butyl-2,6-di-tert-butylphenol (Yong, 2012).
Potential Health Implications : A study by Takahashi Osamu and H. Kogo (1980) investigates the effects of various phenols, including 4-tert-butyl-2,6-diisopropylphenol, on Sprague-Dawley rats. The study found severe hemorrhagic anemia and decreased prothrombin index in rats, indicating potential health implications of these compounds (Takahashi Osamu & Kogo, 1980).
Antioxidant Properties : Research by J. J. Wren and Anna D. Szczepanowksa (1964) discusses the use of 4-methyl-2,6-di-tert-butylphenol as an antioxidant to protect lipids from autoxidation during chromatography and storage. This application is significant for lipid research and preservation (Wren & Szczepanowksa, 1964).
Electrochemical Reactivity : A 2019 study by Nicole L. Zabik et al. explores the reactivity of various bulky-phenols, including 2,6-di-tert-butyl-4-methylphenol, with superoxide anion radicals. The study uses electrochemical methods to measure the effectiveness of these compounds as radical quenchers, highlighting their potential application in antioxidant research (Zabik et al., 2019).
Indoor Dust Contamination : Research by Runzeng Liu et al. (2017) identifies various synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-sec-butylphenol, in urban and rural indoor dust samples. This study raises concerns about exposure to these compounds through dust and suggests the need for further investigation into their health impacts (Liu et al., 2017).
Phenol Oxidation Studies : A 1990 study by M. Shimizu et al. examines the oxidation of 2,6-di-tert-butyl-4-methylphenol using a hydrogen peroxide-heteropolyacid system. This research provides insights into the oxidation mechanism of phenols and may have implications for industrial applications of these compounds (Shimizu et al., 1990).
Antistatic Agent in Fiber Production : A study by Sinopec Daqing (2008) describes the synthesis of 4-sec-butyl-2,6-di-tert-butylphenol polyoxyethylene ether as an antistatic agent for PAN staple fiber. This application is particularly relevant in the textile industry, showcasing the compound's utility in improving the properties of synthetic fibers (Sinopec Daqing, 2008).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as 2,6-di-tert-butylphenol, act as antioxidants and uv stabilizers . They are often used in industrial applications to prevent the oxidation of hydrocarbon-based products .
Mode of Action
4-sec-Butyl-2,6-di-tert-butylphenol likely interacts with its targets by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage . This is a common mechanism of action for phenolic antioxidants .
Pharmacokinetics
It is known to be a solid at room temperature , with a melting point of 25 °C and a boiling point of 141-142 °C/10 mmHg . Its density is 0.902 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 4-sec-Butyl-2,6-di-tert-butylphenol’s action would likely involve the reduction of oxidative stress and damage within cells, given its potential antioxidant properties . By neutralizing free radicals, it could help to maintain the integrity of cellular structures and functions.
特性
IUPAC Name |
4-butan-2-yl-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-9-12(2)13-10-14(17(3,4)5)16(19)15(11-13)18(6,7)8/h10-12,19H,9H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZOTKYPSZSDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029315 | |
| Record name | 4-(Butan-2-yl)-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-sec-Butyl-2,6-di-tert-butylphenol | |
CAS RN |
17540-75-9 | |
| Record name | 2,6-Di-tert-butyl-4-sec-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17540-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-sec-Butyl-2,6-di-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017540759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17540-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Butan-2-yl)-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sec-butyl-2,6-di-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL476W27Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 4-sec-Butyl-2,6-di-tert-butylphenol discussed in the research?
A1: The research primarily focuses on utilizing 4-sec-Butyl-2,6-di-tert-butylphenol as a precursor for synthesizing a non-ionic finish for polyacrylonitrile (PAN) fibers []. This finish aims to improve the antistatic properties of PAN fibers, crucial for their processing and application.
Q2: How is 4-sec-Butyl-2,6-di-tert-butylphenol modified to create the non-ionic finish for PAN fibers?
A2: The research describes reacting 4-sec-Butyl-2,6-di-tert-butylphenol with ethylene oxide using potassium hydroxide (KOH) as a catalyst. This reaction produces 4-sec-butyl-2,6-di-tert-butylphenol polyoxyethylene ether []. This ether is then combined with other surfactants - sorbitan monostearate, polyoxyethylene ether castor oil, and dodecylamine ether - to formulate the final non-ionic finish.
Q3: What is the significance of achieving a mass-specific resistance of 2.1 × 108 Ω·g/cm2 for the treated PAN fibers?
A3: This mass-specific resistance value indicates improved antistatic properties in the treated PAN fibers []. Lower resistance values generally correlate with better antistatic performance, preventing issues like static cling and discharge during handling and processing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)
